An In-depth Technical Guide to 2-(4-Pyridyl)benzimidazole: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 2-(4-Pyridyl)benzimidazole: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Pyridyl)benzimidazole is a heterocyclic compound of significant interest in the fields of medicinal chemistry, materials science, and catalysis. Its unique structural scaffold, combining the moieties of pyridine and benzimidazole, imparts a range of desirable chemical and physical properties, leading to diverse applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(4-Pyridyl)benzimidazole. It further details its applications, particularly as an anticancer agent targeting the PI3K/Akt/mTOR signaling pathway and as a ligand in catalysis. Detailed experimental protocols and visual representations of key processes are included to support researchers in their scientific endeavors.
Chemical Structure and Properties
2-(4-Pyridyl)benzimidazole is a bicyclic aromatic compound with a pyridine ring attached to the 2-position of a benzimidazole core.
Chemical Structure:
Table 1: General and Physical Properties of 2-(4-Pyridyl)benzimidazole
| Property | Value | Reference |
| CAS Number | 2208-59-5 | [1] |
| Molecular Formula | C₁₂H₉N₃ | [2] |
| Molecular Weight | 195.22 g/mol | [2] |
| Appearance | White to light yellow or light red powder/crystal | [1] |
| Melting Point | 218 °C | [2] |
| Boiling Point | 438.1 ± 47.0 °C (Predicted) | [2] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
Table 2: Spectroscopic Data of 2-(4-Pyridyl)benzimidazole
| Spectroscopic Data | Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference |
| ¹H NMR (200 MHz, DMSO-d₆) | δ 8.81 (d, 2H, J 5.1 Hz), 8.20 (d, 2H, J 5.1 Hz), 7.67-7.80 (m, 3H), 7.28-7.31 (m, 2H) | [3] |
| ¹³C NMR (50 MHz, DMSO-d₆) | δ 149.5, 148.5, 139.4, 138.6, 123.7, 121.2, 116.1 | [3] |
| IR (KBr) ν / cm⁻¹ | 2887, 1608, 1585, 1562, 1435, 1317, 1286, 1238, 1215, 999, 827, 737, 690 | [3] |
Table 3: Photophysical Properties of 2-(4-Pyridyl)benzimidazole and Related Compounds
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 2-(4-Pyridyl)benzimidazole | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Related Benzimidazole Derivatives | |||||
| CPhBzIm | CH₂Cl₂ | ~350 | ~400 | 0.69 | [4] |
| Benzimidazole-triazole hybrid 5a | - | - | - | - | [5][6] |
| Benzimidazole-triazole hybrid 6g | - | - | - | - | [5][6] |
Experimental Protocols
Synthesis of 2-(4-Pyridyl)benzimidazole
This protocol describes the synthesis of 2-(4-Pyridyl)benzimidazole via the condensation of o-phenylenediamine and 4-pyridinecarboxaldehyde, a common and efficient method for preparing 2-substituted benzimidazoles.[7]
Materials:
-
o-phenylenediamine
-
4-pyridinecarboxaldehyde
-
Ethanol
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Sodium metabisulfite
-
Water
-
Dichloromethane
-
Diethyl ether
-
Methanol
-
Round-bottom flask
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Reflux condenser
-
Magnetic stirrer
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Heating mantle
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Filtration apparatus
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-pyridinecarboxaldehyde (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of sodium metabisulfite (1.5 equivalents) in water.
-
Add the sodium metabisulfite solution to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a mixture of dichloromethane, diethyl ether, and methanol as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield 2-(4-Pyridyl)benzimidazole as a solid.
-
Characterize the final product by NMR and IR spectroscopy and determine its melting point.
Caption: Workflow for the synthesis of 2-(4-Pyridyl)benzimidazole.
Anticancer Activity Screening (MTT Assay)
This protocol outlines a general procedure for evaluating the in vitro anticancer activity of 2-(4-Pyridyl)benzimidazole using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
2-(4-Pyridyl)benzimidazole
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of 2-(4-Pyridyl)benzimidazole in DMSO and dilute it with the culture medium to various concentrations.
-
Treat the cells with different concentrations of the compound and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Applications
Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway
Benzimidazole derivatives are recognized for their potential as anticancer agents.[5][6] Studies have shown that some benzimidazoles can exert their antitumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a crucial intracellular signaling network that regulates cell cycle progression, proliferation, survival, and angiogenesis, and its overactivation is a hallmark of many cancers.[10][11][][13] By inhibiting key kinases in this pathway, such as PI3K and mTOR, benzimidazole compounds can induce apoptosis and suppress tumor growth.[1]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-(4-Pyridyl)benzimidazole.
Ligand in Catalysis: The Mizoroki-Heck Reaction
The nitrogen atoms in the pyridine and benzimidazole rings of 2-(4-Pyridyl)benzimidazole make it an excellent bidentate ligand for transition metals. Palladium complexes of pyridyl-benzimidazole derivatives have been shown to be effective catalysts in cross-coupling reactions, such as the Mizoroki-Heck reaction.[14][15][16][17] This reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.
Experimental Workflow: Mizoroki-Heck Reaction
A typical experimental setup for a Mizoroki-Heck reaction using a palladium catalyst with a 2-(4-Pyridyl)benzimidazole-based ligand would involve the following steps:
-
Catalyst Formation: The palladium precursor (e.g., Pd(OAc)₂) and the 2-(4-Pyridyl)benzimidazole ligand are dissolved in a suitable solvent to form the active catalyst complex in situ.
-
Reaction Setup: The aryl or vinyl halide, the alkene, and a base (e.g., a tertiary amine) are added to the reaction vessel containing the catalyst solution.
-
Reaction Conditions: The reaction mixture is heated to the required temperature and stirred for a specific duration.
-
Monitoring and Work-up: The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by chromatography.
Caption: Experimental workflow for a Mizoroki-Heck reaction.
Conclusion
2-(4-Pyridyl)benzimidazole is a versatile heterocyclic compound with a promising future in various scientific disciplines. Its well-defined chemical structure and properties, coupled with its accessibility through straightforward synthetic routes, make it an attractive scaffold for the development of new pharmaceuticals, advanced materials, and efficient catalysts. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and professionals working in these exciting areas of science. Further exploration of this molecule and its derivatives is warranted to fully unlock its potential.
References
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- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
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